![molecular formula C20H18N4O3S B2432718 Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 1251588-12-1](/img/structure/B2432718.png)
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
“Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . The compound also contains a pyridinyl group, which is a common motif in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Scientific Research Applications
- Mechanism : These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
- Stereochemistry : The spatial configuration of carbon atoms connected to R3 plays a crucial role. When the carbon atom is in the S configuration, the compound exhibits the highest fungicidal activity .
- Antimicrobial and Antiviral Properties : Pyrimidine derivatives are known for their antimicrobial and antiviral effects .
- Antitumor Activity : Some pyrimidine-containing compounds exhibit antitumor properties .
- Construction of Compound Libraries : The pyrimidine moiety remains a valuable core structure for constructing novel heterocyclic compound libraries with diverse biological activities .
Anti-Fibrosis Activity
Fungicidal Activity
Anticancer Potential
Other Biological Activities
Terpyridine Derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-fibrotic activities , suggesting that this compound may target pathways involved in fibrosis.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets to inhibit certain biochemical processes, potentially leading to anti-fibrotic effects .
Biochemical Pathways
Result of Action
It’s plausible that it may have anti-fibrotic effects, potentially by inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
methyl 2-[[2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-22-17(14-7-9-21-10-8-14)11-19(23-13)28-12-18(25)24-16-6-4-3-5-15(16)20(26)27-2/h3-11H,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWOPFVISCIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamido)benzoate |
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